Isopropenylcyclohexane

Catalog No.
S2652122
CAS No.
2157-18-8
M.F
C9H16
M. Wt
124.227
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropenylcyclohexane

CAS Number

2157-18-8

Product Name

Isopropenylcyclohexane

IUPAC Name

prop-1-en-2-ylcyclohexane

Molecular Formula

C9H16

Molecular Weight

124.227

InChI

InChI=1S/C9H16/c1-8(2)9-6-4-3-5-7-9/h9H,1,3-7H2,2H3

InChI Key

SWLGTNLRTUGMHV-UHFFFAOYSA-N

SMILES

CC(=C)C1CCCCC1

Solubility

not available

    Solvent

      Field: Industrial Chemistry

      Application: Isopropylcyclohexane is primarily used as a solvent. A solvent is a substance that dissolves a solute, resulting in a solution. Solvents can be used to extract soluble compounds from a mixture, the most common example is the extraction of essential oils from plant materials.

      Methods: The use of Isopropylcyclohexane as a solvent involves adding it to a mixture to dissolve certain compounds. The solution is then often filtered or evaporated to isolate the desired compound.

      Results: The effectiveness of Isopropylcyclohexane as a solvent depends on the compounds being dissolved. It may be particularly effective for non-polar compounds due to its own non-polar nature.

    Manufacturing

      Field: Industrial Manufacturing

      Application: Isopropylcyclohexane can be used in the manufacturing of other chemicals.

      Methods: This typically involves chemical reactions where Isopropylcyclohexane is reacted with other substances to produce different compounds.

      Results: The specific outcomes and products would depend on the particular reactions being carried out.

    Paints and Adhesives

Isopropenylcyclohexane is an organic compound characterized by a cyclohexane ring with an isopropenyl group attached. Its chemical formula is C10H14C_{10}H_{14}, and it features a double bond in the isopropenyl moiety, contributing to its reactivity. This compound is notable for its potential applications in various fields, including organic synthesis and materials science.

Due to the presence of the double bond. Key reactions include:

  • Addition Reactions: The double bond can react with electrophiles, leading to the formation of various substituted products.
  • Polymerization: Under certain conditions, isopropenylcyclohexane can participate in polymerization reactions, forming larger macromolecules.
  • Oxidation: The compound can be oxidized to yield alcohols or carbonyl compounds, depending on the conditions and reagents used.

Isopropenylcyclohexane can be synthesized through various methods:

  • From Cyclohexene: Cyclohexene can be reacted with isopropenyl chloride in the presence of a base to form isopropenylcyclohexane.
  • Via Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile pairs.
  • From Perillaldehyde: A notable synthesis route involves the conversion of perillaldehyde to 4-isopropenylcyclohexane-1-methanol, which can then be dehydrated to yield isopropenylcyclohexane .

Isopropenylcyclohexane has various applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound's reactivity makes it useful in developing polymers and resins.
  • Flavor and Fragrance Industry: Similar compounds are often utilized for their aromatic properties, suggesting potential uses in this sector.

Isopropenylcyclohexane shares structural features with several similar compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Aspects
CyclohexeneSaturated cycloalkeneLacks double bond reactivity compared to isopropenylcyclohexane
LimoneneMonoterpene with a cyclic structureExhibits significant biological activity
PerillaldehydeAromatic aldehyde with a cycloalkene structurePrecursor for synthesizing isopropenylcyclohexane
IsopreneSimple dieneMore reactive due to two double bonds

Isopropenylcyclohexane's uniqueness lies in its specific structure that combines a cyclohexane ring with an isopropenyl group, allowing it to participate in diverse

XLogP3

4.2

Dates

Last modified: 08-16-2023

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